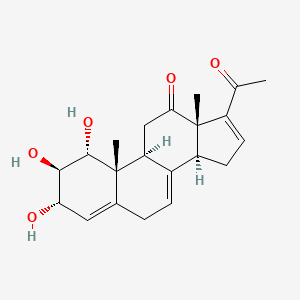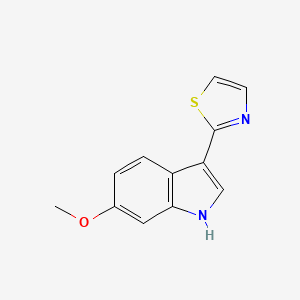
6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3-(2-thiazolyl)-1H-indole, also known as 6-methoxycamalexin, belongs to the class of organic compounds known as indoles. Indoles are compounds containing an indole moiety, which consists of pyrrole ring fused to benzene to form 2, 3-benzopyrrole. 6-Methoxy-3-(2-thiazolyl)-1H-indole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 6-methoxy-3-(2-thiazolyl)-1H-indole is primarily located in the membrane (predicted from logP). 6-Methoxy-3-(2-thiazolyl)-1H-indole can be biosynthesized from camalexin. Outside of the human body, 6-methoxy-3-(2-thiazolyl)-1H-indole can be found in fats and oils. This makes 6-methoxy-3-(2-thiazolyl)-1H-indole a potential biomarker for the consumption of this food product.
6-methoxycamalexin is an indole phytoalexin that is camalexin in which the hydrogen at position 6 on the indole fragment has been replaced by a methoxy group. It has a role as an Arabidopsis thaliana metabolite. It is an aromatic ether, a member of 1,3-thiazoles and an indole phytoalexin. It derives from a camalexin.
Aplicaciones Científicas De Investigación
Cannabinoid Receptor Activity
- A study identified 3-([1,3]-thiazol-2-yl)indoles with potential cannabinoid receptor activity. These compounds, including variants of 6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole, were analyzed for their structure and properties (Westphal et al., 2015).
Anti-Inflammatory Properties
- Methoxyalkyl thiazoles, closely related to 6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole, have been identified as selective 5-lipoxygenase inhibitors with anti-inflammatory properties. The study highlighted their potential in therapeutic applications (Bird et al., 1991).
Antimicrobial and Antioxidant Activities
- Research on Schiff Base indole derivatives bearing 1,3,4-oxadiazole thiazolidinone and azetidinone moieties showed significant antimicrobial and antioxidant activities. These compounds are structurally related to 6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole (Verma et al., 2019).
Anticancer Properties
- Indole derivatives, including 6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole, have been synthesized and evaluated for their anticancer activities. The research focused on their potential in inhibiting tumor cell growth (Kamath et al., 2016).
Tubulin Polymerization Inhibition
- A study on 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole and its derivatives explored their role as inhibitors of tubulin polymerization, demonstrating potential antivascular and anticancer activities (Ty et al., 2008).
Synthesis and Evaluation for Drug Development
- Research has been conducted on the synthesis and evaluation of indole derivatives, including 6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole, for various drug development applications. This includes exploration of their synthesis methods and potential biological activities (Pagano et al., 2012).
Propiedades
Número CAS |
135531-87-2 |
|---|---|
Nombre del producto |
6-methoxy-3-(1,3-thiazol-2-yl)-1H-indole |
Fórmula molecular |
C12H10N2OS |
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
2-(6-methoxy-1H-indol-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H10N2OS/c1-15-8-2-3-9-10(7-14-11(9)6-8)12-13-4-5-16-12/h2-7,14H,1H3 |
Clave InChI |
FGXYYCWDPYDAOS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=CN2)C3=NC=CS3 |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CN2)C3=NC=CS3 |
melting_point |
157-159°C |
Otros números CAS |
135531-87-2 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





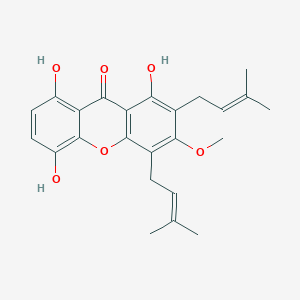
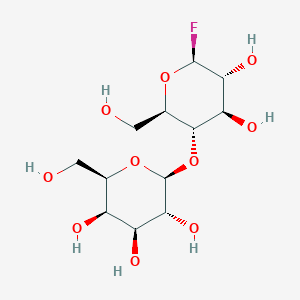
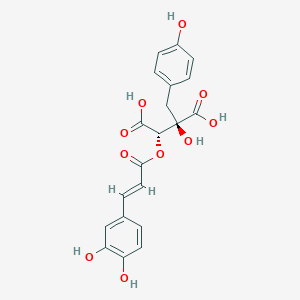


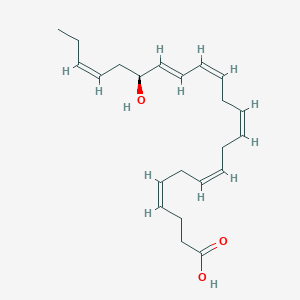
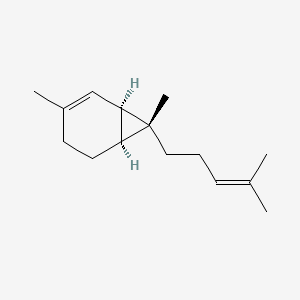
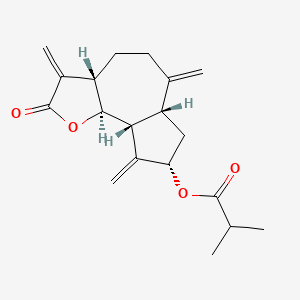
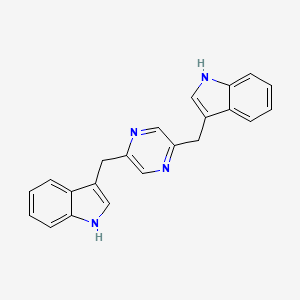
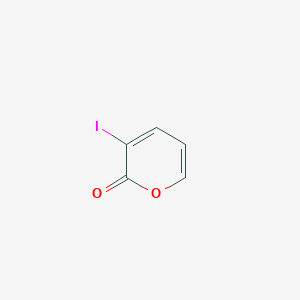
![ethyl (3S)-3-[[(3R)-1-[(E)-3-piperidin-4-ylprop-2-enoyl]piperidine-3-carbonyl]amino]pent-4-ynoate](/img/structure/B1247808.png)
